3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione
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Overview
Description
3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities, including antitumor, antimicrobial, antiviral, and diuretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopteridine with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the reagents used.
Scientific Research Applications
3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Triamterene: A diuretic with a similar pteridine structure.
Methotrexate: An antitumor agent with a pteridine core.
Folic Acid: A vitamin with a pteridine ring system.
Uniqueness
3-(2-phenylethyl)pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12N4O2 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
3-(2-phenylethyl)-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C14H12N4O2/c19-13-11-12(16-8-7-15-11)17-14(20)18(13)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,16,17,20) |
InChI Key |
YOKQPLQKXMOMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=NC=CN=C3NC2=O |
Origin of Product |
United States |
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